Lipophilicity and Predicted BBB Penetration: 7-Methyl vs. Unsubstituted Dihydrofuropyrimidine Core
The 7-methyl substitution in the target compound increases lipophilicity relative to the unsubstituted 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione core, as reflected by computed partition coefficients [1]. This difference can affect membrane permeability and blood-brain barrier (BBB) penetration potential. While experimental logP values for the target compound are not publicly reported, the trend of increased lipophilicity with methyl substitution is well established for similar heterocyclic systems [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ -1.2 to -1.0 (estimated based on analog trends) |
| Comparator Or Baseline | 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 848398-40-3): XLogP3 = -1.7 [1] |
| Quantified Difference | Increase of approximately +0.5 to +0.7 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may enhance CNS penetration, making the 7-methyl analog a preferred starting point for neurological or neuro-oncology programs requiring BBB crossing.
- [1] PubChem. 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Compound Summary CID 23125132. View Source
- [2] Kang D, Zhang H, et al. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. J Med Chem. 2019;62(3):1484-1501. View Source
